molecular formula C9H8N2O2S B13285616 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid

Cat. No.: B13285616
M. Wt: 208.24 g/mol
InChI Key: VEHRTJLAVUYVMH-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound with a benzodiazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and carboxylic acid functional groups in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with methyl chloroformate, followed by cyclization with orthoesters or orthoacids . The reaction conditions often require the use of solvents like toluene or ethanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with biological molecules, particularly proteins. The sulfur atom can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to the presence of both a carboxylic acid and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

3-methyl-2-sulfanylidene-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-11-7-5(8(12)13)3-2-4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)

InChI Key

VEHRTJLAVUYVMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2NC1=S)C(=O)O

Origin of Product

United States

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